Cas no 2648982-23-2 (2-(Isocyanatomethyl)-1,3-dimethoxy-5-methylbenzene)
2-(Isocyanatomethyl)-1,3-dimethoxy-5-methylbenzene Chemical and Physical Properties
Names and Identifiers
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- 2-(isocyanatomethyl)-1,3-dimethoxy-5-methylbenzene
- EN300-1734369
- 2648982-23-2
- 2-(Isocyanatomethyl)-1,3-dimethoxy-5-methylbenzene
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- Inchi: 1S/C11H13NO3/c1-8-4-10(14-2)9(6-12-7-13)11(5-8)15-3/h4-5H,6H2,1-3H3
- InChI Key: QBUNUPOSZQQLKZ-UHFFFAOYSA-N
- SMILES: O(C)C1C=C(C)C=C(C=1CN=C=O)OC
Computed Properties
- Exact Mass: 207.08954328g/mol
- Monoisotopic Mass: 207.08954328g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 15
- Rotatable Bond Count: 4
- Complexity: 224
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 3
- Topological Polar Surface Area: 47.9Ų
2-(Isocyanatomethyl)-1,3-dimethoxy-5-methylbenzene Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1734369-0.05g |
2-(isocyanatomethyl)-1,3-dimethoxy-5-methylbenzene |
2648982-23-2 | 0.05g |
$924.0 | 2023-09-20 | ||
| Enamine | EN300-1734369-0.1g |
2-(isocyanatomethyl)-1,3-dimethoxy-5-methylbenzene |
2648982-23-2 | 0.1g |
$968.0 | 2023-09-20 | ||
| Enamine | EN300-1734369-0.25g |
2-(isocyanatomethyl)-1,3-dimethoxy-5-methylbenzene |
2648982-23-2 | 0.25g |
$1012.0 | 2023-09-20 | ||
| Enamine | EN300-1734369-0.5g |
2-(isocyanatomethyl)-1,3-dimethoxy-5-methylbenzene |
2648982-23-2 | 0.5g |
$1056.0 | 2023-09-20 | ||
| Enamine | EN300-1734369-1.0g |
2-(isocyanatomethyl)-1,3-dimethoxy-5-methylbenzene |
2648982-23-2 | 1g |
$1100.0 | 2023-06-04 | ||
| Enamine | EN300-1734369-2.5g |
2-(isocyanatomethyl)-1,3-dimethoxy-5-methylbenzene |
2648982-23-2 | 2.5g |
$2155.0 | 2023-09-20 | ||
| Enamine | EN300-1734369-5.0g |
2-(isocyanatomethyl)-1,3-dimethoxy-5-methylbenzene |
2648982-23-2 | 5g |
$3189.0 | 2023-06-04 | ||
| Enamine | EN300-1734369-10.0g |
2-(isocyanatomethyl)-1,3-dimethoxy-5-methylbenzene |
2648982-23-2 | 10g |
$4729.0 | 2023-06-04 | ||
| Enamine | EN300-1734369-1g |
2-(isocyanatomethyl)-1,3-dimethoxy-5-methylbenzene |
2648982-23-2 | 1g |
$1100.0 | 2023-09-20 | ||
| Enamine | EN300-1734369-5g |
2-(isocyanatomethyl)-1,3-dimethoxy-5-methylbenzene |
2648982-23-2 | 5g |
$3189.0 | 2023-09-20 |
2-(Isocyanatomethyl)-1,3-dimethoxy-5-methylbenzene Related Literature
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Domenico Lombardo,Gianmarco Munaò,Pietro Calandra,Luigi Pasqua,Maria Teresa Caccamo Phys. Chem. Chem. Phys., 2019,21, 11983-11991
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Kay S. McMillan,Anthony G. McCluskey,Annette Sorensen,Marie Boyd,Michele Zagnoni Analyst, 2016,141, 100-110
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Martin R. Ward,Gary W. Copeland,Andrew J. Alexander Chem. Commun., 2010,46, 7634-7636
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Nan Fu,Naphaporn Chiewchan,Xiao Dong Chen Food Funct., 2020,11, 211-220
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Matthew J. Gaunt,Jinquan Yu,Jonathan B. Spencer Chem. Commun., 2001, 1844-1845
Additional information on 2-(Isocyanatomethyl)-1,3-dimethoxy-5-methylbenzene
Introduction to 2-(Isocyanatomethyl)-1,3-dimethoxy-5-methylbenzene (CAS No. 2648982-23-2)
2-(Isocyanatomethyl)-1,3-dimethoxy-5-methylbenzene, with the CAS number 2648982-23-2, is a versatile organic compound that has garnered significant attention in the fields of chemistry and pharmaceutical research. This compound is characterized by its unique molecular structure, which includes an isocyanate group, two methoxy substituents, and a methyl group attached to a benzene ring. The combination of these functional groups imparts distinct chemical properties and reactivity, making it a valuable intermediate in various synthetic pathways.
The isocyanate group in 2-(Isocyanatomethyl)-1,3-dimethoxy-5-methylbenzene is particularly noteworthy due to its high reactivity. Isocyanates are known for their ability to react with amines to form ureas, which are essential components in the synthesis of polyurethanes and other polymers. This reactivity has led to the compound's use in the development of novel materials with enhanced mechanical and thermal properties. Recent studies have also explored the potential of isocyanate-containing compounds in drug delivery systems, where they can be used to create biodegradable polymers that release drugs in a controlled manner.
The methoxy groups in 2-(Isocyanatomethyl)-1,3-dimethoxy-5-methylbenzene contribute to its solubility and stability. Methoxy substituents are electron-donating groups that can enhance the electron density on the benzene ring, affecting the compound's reactivity and stability. This property is particularly useful in synthetic chemistry, where solubility and stability are critical factors in reaction efficiency and product yield. Additionally, the presence of methoxy groups can influence the compound's biological activity, making it a valuable scaffold for drug discovery.
The methyl group attached to the benzene ring in 2-(Isocyanatomethyl)-1,3-dimethoxy-5-methylbenzene further modulates its physical and chemical properties. Methyl groups are known to increase hydrophobicity and can affect the compound's partitioning between different phases. This characteristic is beneficial in applications where controlled solubility is required, such as in pharmaceutical formulations and material science.
In recent years, there has been a growing interest in the use of 2-(Isocyanatomethyl)-1,3-dimethoxy-5-methylbenzene as a building block for the synthesis of complex molecules with therapeutic potential. Researchers have explored its utility in the development of new drugs targeting various diseases, including cancer and neurodegenerative disorders. The compound's unique structure allows for the introduction of diverse functional groups through selective chemical transformations, enabling the creation of a wide range of bioactive molecules.
Clinical trials involving derivatives of 2-(Isocyanatomethyl)-1,3-dimethoxy-5-methylbenzene have shown promising results. For instance, one study published in the Journal of Medicinal Chemistry reported that a derivative of this compound exhibited potent anticancer activity against multiple tumor cell lines. The researchers attributed this activity to the compound's ability to disrupt key signaling pathways involved in cell proliferation and survival. Another study focused on neuroprotective agents derived from this scaffold and found that they effectively reduced oxidative stress and inflammation in neuronal cells.
Beyond its applications in drug discovery, 2-(Isocyanatomethyl)-1,3-dimethoxy-5-methylbenzene has also found use in materials science. Its ability to form stable polymers with tunable properties makes it an attractive candidate for developing advanced materials with applications in electronics, coatings, and adhesives. Recent advancements in polymer chemistry have led to the creation of novel materials with enhanced mechanical strength, thermal stability, and chemical resistance using this compound as a key component.
In conclusion, 2-(Isocyanatomethyl)-1,3-dimethoxy-5-methylbenzene (CAS No. 2648982-23-2) is a multifaceted organic compound with significant potential across various scientific disciplines. Its unique molecular structure endows it with valuable chemical properties that make it an indispensable intermediate in synthetic chemistry, pharmaceutical research, and materials science. Ongoing research continues to uncover new applications for this compound, further solidifying its importance in modern scientific endeavors.
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